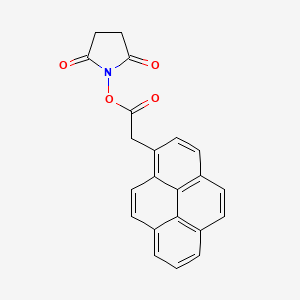

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid (7R-AMC) is a naturally-occurring amino acid that has been studied for its potential therapeutic benefits. 7R-AMC has a variety of biochemical and physiological effects and has been used in a wide range of scientific research applications.

Applications De Recherche Scientifique

Application 1: Synthesis of Cephalosporins

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Delta-2-7-Aminodesacetoxycephalosporanic Acid, also known as 7-ADCA, is used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics that are widely used in the treatment of bacterial infections.

Methods of Application

The production of 7-ADCA involves several chemical steps followed by enzymatic deacylation using penicillin acylase . This process is carried out under controlled conditions to ensure the purity and efficacy of the resulting compound.

Results or Outcomes

The use of 7-ADCA in the synthesis of cephalosporins has greatly improved the efficiency and effectiveness of these antibiotics. The resulting cephalosporins are used in the treatment of a wide range of bacterial infections.

Application 2: Recovery from Cephalosporin Mother Liquor

Scientific Field

Biochemical Engineering

Summary of Application

Cephalosporin enzymatic hydrolysis technology is a green technology for recovering 7-ADCA from cephalosporin mother liquor . This process is critical for the production and purification of 7-ADCA.

Methods of Application

The process involves the enzymatic hydrolysis of cephalexin, cefradine, and cefadroxil . The reaction rates under different substrate concentrations were measured, and the Lineweaver–Burk double-reciprocal equation was used to draw a graph .

Results or Outcomes

The experimental results show that amphoteric compounds and buffers can prompt the reaction, low concentration of methanol promotes the reaction, while high concentration of methanol inhibits the reaction . Based on thermodynamic and kinetic studies, a process technology for the preparation of 7-ADCA by hydrolysis catalyzed of cephalexin was developed .

Application 3: Bioconversion Studies

Scientific Field

Biotechnology

Summary of Application

Delta-2-7-Aminodesacetoxycephalosporanic Acid is used in bioconversion studies . These studies are crucial for understanding the metabolic pathways and mechanisms of action of this compound.

Methods of Application

Bioconversion studies typically involve the use of microbial cultures or enzymatic systems to convert Delta-2-7-Aminodesacetoxycephalosporanic Acid into other compounds . The process is monitored using various analytical techniques to track the progress of the conversion.

Results or Outcomes

The results of these studies can provide valuable insights into the metabolic pathways of Delta-2-7-Aminodesacetoxycephalosporanic Acid. This information can be used to develop more efficient methods for the production and use of this compound .

Application 4: Proteomics Research

Scientific Field

Proteomics

Summary of Application

Delta-2-7-Aminodesacetoxycephalosporanic Acid is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to study protein structure and function.

Methods of Application

In proteomics research, Delta-2-7-Aminodesacetoxycephalosporanic Acid can be used as a reagent in various experimental procedures . These might include protein purification, protein identification, and protein-protein interaction studies.

Results or Outcomes

The use of Delta-2-7-Aminodesacetoxycephalosporanic Acid in proteomics research can contribute to our understanding of protein function and the role of proteins in disease processes .

Propriétés

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAPRGFDMQMTB-TWQFUJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.